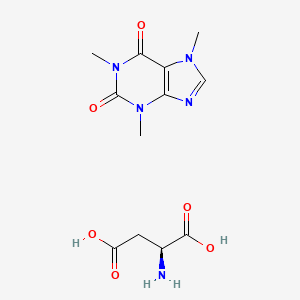
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities: (2S)-2-aminobutanedioic acid, commonly known as L-aspartic acid, and 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine. L-aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins, while caffeine is a well-known stimulant found in coffee, tea, and various other beverages.
准备方法
Synthetic Routes and Reaction Conditions
-
L-aspartic acid
Biosynthesis: L-aspartic acid is synthesized in living organisms through the transamination of oxaloacetate, a key intermediate in the citric acid cycle.
Chemical Synthesis: Industrially, L-aspartic acid can be synthesized through the ammonolysis of maleic anhydride, followed by hydrolysis.
-
Caffeine
Extraction: Caffeine is commonly extracted from natural sources such as coffee beans and tea leaves using organic solvents like dichloromethane or ethyl acetate.
Chemical Synthesis: Caffeine can also be synthesized from dimethylurea and malonic acid through a series of reactions involving methylation and cyclization.
Industrial Production Methods
L-aspartic acid: Industrial production of L-aspartic acid typically involves microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum.
Caffeine: Industrial production of caffeine often involves the extraction from natural sources, but synthetic methods are also employed, especially for pharmaceutical-grade caffeine.
化学反应分析
Types of Reactions
-
L-aspartic acid
Oxidation: L-aspartic acid can undergo oxidative deamination to form oxaloacetate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in peptide bond formation.
-
Caffeine
Oxidation: Caffeine can be oxidized to form theobromine and other methylxanthines.
Reduction: It can be reduced to form dihydrocaffeine.
Substitution: Caffeine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
L-aspartic acid: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Caffeine: Common reagents include nitric acid for nitration and halogens like chlorine for halogenation.
Major Products
L-aspartic acid: Major products include oxaloacetate and various peptides.
Caffeine: Major products include theobromine, dihydrocaffeine, and various substituted xanthines.
科学研究应用
Chemistry
L-aspartic acid: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Caffeine: Used as a standard in chromatography and as a model compound in various chemical studies.
Biology
L-aspartic acid: Plays a role in the urea cycle and neurotransmitter synthesis.
Caffeine: Studied for its effects on cellular metabolism and its role as a central nervous system stimulant.
Medicine
L-aspartic acid: Investigated for its potential in treating fatigue and depression.
Caffeine: Widely used as a stimulant and in the treatment of apnea in premature infants.
Industry
L-aspartic acid: Used in the production of biodegradable polymers and as a food additive.
Caffeine: Used in the beverage industry, pharmaceuticals, and cosmetics.
作用机制
L-aspartic acid
Mechanism: Acts as an excitatory neurotransmitter in the central nervous system.
Molecular Targets: Binds to NMDA receptors and other glutamate receptors.
Caffeine
Mechanism: Acts as a central nervous system stimulant by blocking adenosine receptors.
Molecular Targets: Primarily targets A1 and A2A adenosine receptors, leading to increased release of neurotransmitters like dopamine and norepinephrine.
相似化合物的比较
Similar Compounds
L-aspartic acid: Similar compounds include L-glutamic acid and L-alanine.
Caffeine: Similar compounds include theobromine and theophylline.
Uniqueness
L-aspartic acid: Unique due to its role in the urea cycle and its ability to act as a neurotransmitter.
Caffeine: Unique due to its widespread use as a stimulant and its ability to cross the blood-brain barrier efficiently.
属性
CAS 编号 |
52243-45-5 |
|---|---|
分子式 |
C12H17N5O6 |
分子量 |
327.29 g/mol |
IUPAC 名称 |
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C4H7NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-2(4(8)9)1-3(6)7/h4H,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI 键 |
ZOGVGYCIWMGUOZ-WNQIDUERSA-N |
手性 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C([C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


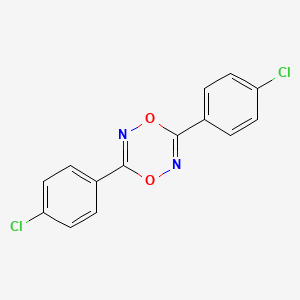

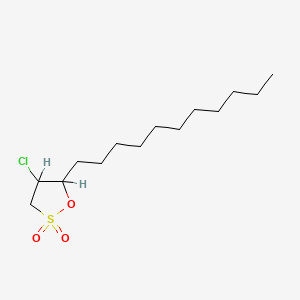
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
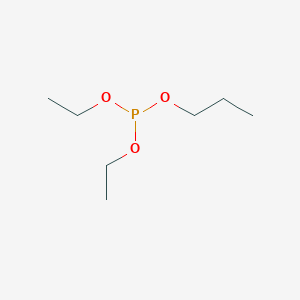
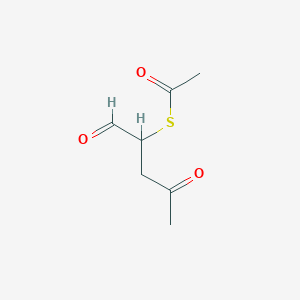
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
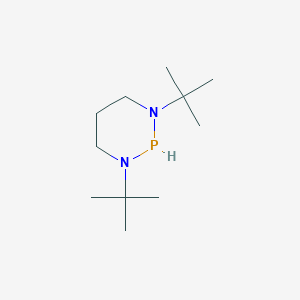



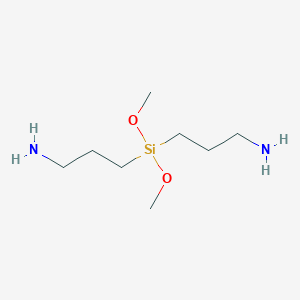
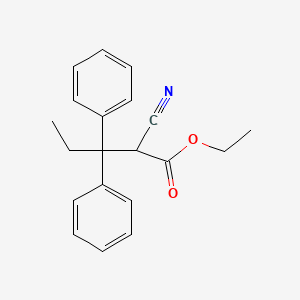
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
